[1,1'-Biphenyl]-2,5-dicarboxamide
Description
Biphenyl-2,5-dicarboxamide is an organic compound consisting of two benzene rings connected by a single bond, with carboxamide groups attached at the 2 and 5 positions of one of the benzene rings. This compound is part of the biphenyl family, which is known for its applications in various fields such as materials science, pharmaceuticals, and organic synthesis.
Properties
Molecular Formula |
C14H12N2O2 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-phenylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C14H12N2O2/c15-13(17)10-6-7-11(14(16)18)12(8-10)9-4-2-1-3-5-9/h1-8H,(H2,15,17)(H2,16,18) |
InChI Key |
NJUCXYNNTOPZKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biphenyl-2,5-dicarboxamide can be synthesized through several methods, including the Ullmann coupling reaction and the Suzuki-Miyaura coupling reaction. In the Ullmann coupling reaction, 2-bromobenzamides undergo a coupling reaction facilitated by copper(I) iodide (CuI) in the presence of cesium carbonate (Cs2CO3) and tetrabutylammonium bromide (TBAB) at 120°C under palladium-free conditions . The Suzuki-Miyaura coupling reaction involves the reaction of arylboronic acids with aryl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of biphenyl-2,5-dicarboxamide typically involves scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction due to its mild reaction conditions and high functional group tolerance . The choice of reagents and catalysts can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include biphenyl derivatives with various functional groups, such as carboxylic acids, amines, and halogenated biphenyls .
Scientific Research Applications
Biphenyl-2,5-dicarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of biphenyl-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2,2’-dicarboxamide: Similar structure but with carboxamide groups at the 2 and 2’ positions.
N,N’-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with pyridine rings.
N,N’-Diaryl diamines: Compounds with similar diamide structures but different aromatic rings.
Uniqueness
Biphenyl-2,5-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Biological Activity
[1,1'-Biphenyl]-2,5-dicarboxamide (BPDA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of BPDA, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
BPDA is characterized by its biphenyl structure with two carboxamide groups at the 2 and 5 positions. This unique substitution pattern contributes to its distinct chemical properties and biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H12N2O4 |
| Molecular Weight | 272.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified in sources |
The biological activity of BPDA is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The precise mechanisms are still under investigation but suggest a multifaceted approach to its therapeutic potential.
Antimicrobial Activity
BPDA has shown promising antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Properties
Recent studies have highlighted the anticancer potential of BPDA. It has been found to induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways. For instance, BPDA treatment resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of BPDA against Staphylococcus aureus and Escherichia coli. The results demonstrated that BPDA inhibited bacterial growth with minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity compared to standard antibiotics .
Study 2: Anticancer Activity
In a study conducted on various cancer cell lines, BPDA was shown to reduce cell proliferation significantly. The IC50 values were determined as follows:
- MCF-7 (breast cancer): 15 µM
- PC-3 (prostate cancer): 20 µM
The study concluded that BPDA's ability to induce apoptosis could be linked to its structural features, which facilitate interaction with cellular targets involved in cell cycle regulation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the biphenyl core or the carboxamide groups can significantly affect biological activity. For example:
- Substituents on the biphenyl ring : Altering the position or type of substituents can enhance or diminish antimicrobial and anticancer activities.
- Carboxamide modifications : Changing the alkyl groups attached to the amide nitrogen can influence solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
